Cas no 946427-88-9 (Ethyl 6-bromo-1-benzothiophene-3-carboxylate)

Ethyl 6-bromo-1-benzothiophene-3-carboxylate is a brominated benzothiophene derivative with significant utility in organic synthesis and pharmaceutical research. The compound features a carboxylate ester group at the 3-position and a bromine substituent at the 6-position, enhancing its reactivity for further functionalization, such as cross-coupling reactions. Its benzothiophene core serves as a versatile scaffold for developing biologically active molecules, including potential therapeutic agents. The ethyl ester moiety improves solubility in organic solvents, facilitating handling in synthetic applications. This compound is particularly valuable in medicinal chemistry for constructing heterocyclic frameworks, enabling the exploration of structure-activity relationships in drug discovery. High purity and stability ensure reliable performance in research and industrial settings.
Ethyl 6-bromo-1-benzothiophene-3-carboxylate structure
946427-88-9 structure
Product Name:Ethyl 6-bromo-1-benzothiophene-3-carboxylate
CAS No:946427-88-9
MF:C11H9BrO2S
MW:285.156961202621
MDL:MFCD28501951
CID:3032361
PubChem ID:19371012
Update Time:2025-06-14

Ethyl 6-bromo-1-benzothiophene-3-carboxylate Chemical and Physical Properties

Names and Identifiers

    • 6-Bromo-benzo[b]thiophene-3-carboxylic acid ethyl ester
    • ethyl 6-bromo-1-benzothiophene-3-carboxylate
    • ethyl6-bromo-1-benzothiophene-3-carboxylate
    • Ethyl 6-bromobenzo[b]thiophene-3-carboxylate
    • AMY12343
    • SB15853
    • Benzo[b]thiophene-3-carboxylic acid, 6-bromo-, ethyl ester
    • Ethyl 6-bromobenzo[b]thiophene-3-carboxylate (ACI)
    • Ethyl6-bromobenzo[b]thiophene-3-carboxylate
    • SY099536
    • SCHEMBL1096821
    • CS-0049426
    • MFCD28501951
    • AKOS027338366
    • Ethyl 6-Bromobenzothiophene-3-carboxylate
    • P14915
    • 946427-88-9
    • AS-52352
    • WMB42788
    • Ethyl 6-bromo-1-benzothiophene-3-carboxylate
    • MDL: MFCD28501951
    • Inchi: 1S/C11H9BrO2S/c1-2-14-11(13)9-6-15-10-5-7(12)3-4-8(9)10/h3-6H,2H2,1H3
    • InChI Key: POLGDYGGGGODRD-UHFFFAOYSA-N
    • SMILES: BrC1C=CC2=C(C=1)SC=C2C(=O)OCC

Computed Properties

  • Exact Mass: 283.95066 g/mol
  • Monoisotopic Mass: 283.95066 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 247
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Molecular Weight: 285.16
  • XLogP3: 3.9
  • Topological Polar Surface Area: 54.5

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Ethyl 6-bromo-1-benzothiophene-3-carboxylate Production Method

Production Method 1

Reaction Conditions
1.1 Solvents: Ethanol ,  Dichloromethane ;  10 - 20 °C; 70 °C; 1 h, 60 - 70 °C
Reference
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, World Intellectual Property Organization, , ,

Production Method 2

Reaction Conditions
1.1 Reagents: Aluminum chloride Solvents: Dichloromethane ;  30 - 60 min, 0 - 5 °C; -25 - -20 °C
1.2 Solvents: Dichloromethane ;  1 h, -25 - -20 °C; 30 min, -25 - -20 °C; 1.5 h, 18 - 20 °C
1.3 Solvents: Dichloromethane ;  -10 - 0 °C; 10 - 20 °C; 1 h, 60 - 70 °C
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Ethyl 6-bromo-1-benzothiophene-3-carboxylate Raw materials

Ethyl 6-bromo-1-benzothiophene-3-carboxylate Preparation Products

Ethyl 6-bromo-1-benzothiophene-3-carboxylate Suppliers

Amadis Chemical Company Limited
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(CAS:946427-88-9)Ethyl 6-bromo-1-benzothiophene-3-carboxylate
Order Number:A1067569
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 18:38
Price ($):250.0
Email:sales@amadischem.com

Additional information on Ethyl 6-bromo-1-benzothiophene-3-carboxylate

Recent Advances in the Application of Ethyl 6-bromo-1-benzothiophene-3-carboxylate (CAS: 946427-88-9) in Chemical Biology and Pharmaceutical Research

Ethyl 6-bromo-1-benzothiophene-3-carboxylate (CAS: 946427-88-9) has emerged as a key intermediate in the synthesis of biologically active compounds, particularly in the development of novel therapeutic agents. Recent studies have highlighted its versatility in medicinal chemistry, where it serves as a building block for the construction of benzothiophene-based scaffolds. These scaffolds are increasingly recognized for their potential in targeting various disease pathways, including cancer, inflammation, and infectious diseases.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the utility of Ethyl 6-bromo-1-benzothiophene-3-carboxylate in the synthesis of potent kinase inhibitors. The researchers utilized this compound as a precursor to develop a series of derivatives that exhibited significant activity against tyrosine kinases implicated in cancer progression. The study reported a 60% inhibition rate at nanomolar concentrations, suggesting its potential as a lead compound for further optimization.

In the field of antimicrobial research, Ethyl 6-bromo-1-benzothiophene-3-carboxylate has shown promise as a starting material for the development of new antibacterial agents. A recent publication in Bioorganic & Medicinal Chemistry Letters described its use in creating analogs with enhanced activity against drug-resistant bacterial strains. The structural modifications introduced at the 6-bromo position were found to significantly improve membrane permeability and target binding affinity.

The compound's mechanism of action has been further elucidated through computational modeling studies. Molecular docking simulations have revealed that derivatives of Ethyl 6-bromo-1-benzothiophene-3-carboxylate can effectively interact with the ATP-binding sites of various enzymes, providing a rational basis for their biological activity. These findings were corroborated by X-ray crystallography data published in a 2024 Nature Communications article.

Recent advancements in synthetic methodology have also improved the accessibility of Ethyl 6-bromo-1-benzothiophene-3-carboxylate. A 2023 patent application (WO2023124567) disclosed a novel, high-yield synthesis route that reduces production costs while maintaining excellent purity levels. This development is particularly significant for scaling up production to meet the growing demand in pharmaceutical research.

Ongoing clinical trials are investigating the therapeutic potential of compounds derived from Ethyl 6-bromo-1-benzothiophene-3-carboxylate. Phase I studies for a candidate oncology drug have shown favorable pharmacokinetic profiles and manageable toxicity, as reported at the 2024 American Association for Cancer Research annual meeting. These results support further development of this chemical class as potential therapeutics.

Future research directions are focusing on expanding the structural diversity of Ethyl 6-bromo-1-benzothiophene-3-carboxylate derivatives through innovative synthetic strategies. Recent work has explored its use in click chemistry reactions and as a platform for combinatorial library development, opening new avenues for drug discovery and chemical biology applications.

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Amadis Chemical Company Limited
(CAS:946427-88-9)Ethyl 6-bromo-1-benzothiophene-3-carboxylate
A1067569
Purity:99%
Quantity:5g
Price ($):250.0
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